molecular formula C23H23Cl2NO4 B387473 octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B387473
M. Wt: 448.3g/mol
InChI Key: NCOQVWMWODYLAI-UHFFFAOYSA-N
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Description

octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a complex molecular structure that includes an octyl group, a dichlorophenyl group, and a dioxo-isoindolinecarboxylate moiety. Its distinct arrangement of atoms and functional groups makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The initial step involves the preparation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an amine derivative under controlled conditions.

    Introduction of the Dichlorophenyl Group: The next step involves the introduction of the 2,4-dichlorophenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the isoindoline intermediate with a suitable dichlorophenyl halide in the presence of a base.

    Esterification with Octanol: The final step involves the esterification of the carboxylate group with octanol. This can be achieved by using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated process control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    octyl 2-(2,4-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate: shares similarities with other isoindoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H23Cl2NO4

Molecular Weight

448.3g/mol

IUPAC Name

octyl 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H23Cl2NO4/c1-2-3-4-5-6-7-12-30-23(29)15-8-10-17-18(13-15)22(28)26(21(17)27)20-11-9-16(24)14-19(20)25/h8-11,13-14H,2-7,12H2,1H3

InChI Key

NCOQVWMWODYLAI-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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